An In-Depth Technical Guide to 4-(Adamantan-1-yl)-2-chloroaniline Hydrochloride: Synthesis, Properties, and Research Applications
An In-Depth Technical Guide to 4-(Adamantan-1-yl)-2-chloroaniline Hydrochloride: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride (CAS Number 1171506-69-6), a unique molecule combining the bulky, lipophilic adamantane cage with a reactive chloroaniline scaffold. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers. It is intended to facilitate further investigation into its potential applications in medicinal chemistry and materials science.
Introduction: The Strategic Amalgamation of Adamantane and Chloroaniline
The adamantane moiety is a well-established pharmacophore in drug discovery, prized for its rigid, three-dimensional structure and high lipophilicity.[1][2] These characteristics can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and facilitate its passage through biological membranes.[3] Notable drugs incorporating the adamantane scaffold include the antiviral agent amantadine and the Alzheimer's disease medication memantine.[4]
The chloroaniline portion of the molecule offers a versatile platform for further chemical modification. The chlorine atom and the amino group are reactive handles that can be utilized in a variety of coupling reactions to build more complex molecular architectures. The specific ortho-chloro substitution pattern influences the electronic properties and the steric environment of the aniline ring, which can be strategically exploited in the design of targeted therapeutic agents.
This guide will delve into the synthesis, and the predicted physicochemical properties, safety considerations, and potential research applications of 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride, providing a foundational understanding for its use in the laboratory.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₆H₂₁Cl₂N | Calculated from structure |
| Molecular Weight | 298.25 g/mol | Calculated from molecular formula |
| Appearance | Off-white to light brown solid | Based on the appearance of 4-(1-adamantyl)aniline and other aniline hydrochlorides.[5] |
| Melting Point | >200 °C (with decomposition) | Aniline hydrochlorides typically have high melting points.[6] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally imparts aqueous solubility. |
| Predicted ¹H NMR | See discussion below | Based on spectra of 4-(1-adamantyl)aniline and 2-chloro-4-methylaniline.[7] |
| Predicted ¹³C NMR | See discussion below | Based on spectra of 4-(1-adamantyl)aniline and 5-chloro-2-methylaniline.[8] |
| Predicted IR Spectrum | See discussion below | Based on characteristic absorbances of adamantane and substituted anilines.[9] |
| Predicted Mass Spectrum | See discussion below | Based on fragmentation patterns of adamantanes and chloroanilines.[10][11] |
Spectroscopic Analysis (Predicted):
-
¹H NMR: The spectrum is expected to show characteristic signals for the adamantane cage (a series of broad singlets between δ 1.7 and 2.1 ppm). The aromatic region should display three protons with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. The N-H protons of the hydrochloride salt will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The adamantane cage will exhibit four distinct signals corresponding to the methine and methylene carbons. The aromatic region will show six signals, with the carbon bearing the chlorine atom shifted downfield.
-
IR Spectroscopy: Key vibrational bands are anticipated for N-H stretching of the ammonium salt (around 3000-3200 cm⁻¹), C-H stretching of the adamantyl group (around 2850-2950 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).[9][12]
-
Mass Spectrometry: The mass spectrum under electron ionization is expected to show a molecular ion peak. A prominent fragmentation pattern would be the loss of the adamantyl cation (m/z 135), which is a very stable carbocation. The isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) should also be observable for chlorine-containing fragments.[13]
Synthesis of 4-(Adamantan-1-yl)-2-chloroaniline Hydrochloride
A validated, step-by-step protocol for the synthesis of this specific compound is not published. However, a plausible and efficient synthetic route can be designed based on established organic chemistry transformations. The proposed synthesis involves a two-step process starting from commercially available 1-adamantanol and 2-chloroaniline.
Step 1: Synthesis of 4-(Adamantan-1-yl)-2-chloroaniline
This step involves the Friedel-Crafts alkylation of 2-chloroaniline with 1-adamantanol. The adamantyl cation, readily formed from 1-adamantanol in the presence of a strong acid, will preferentially add to the para position of the aniline due to the steric hindrance at the ortho positions and the directing effect of the amino group.
Experimental Protocol: Synthesis of 4-(Adamantan-1-yl)-2-chloroaniline
Materials:
-
1-Adamantanol
-
2-Chloroaniline
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-adamantanol (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) to the stirred solution.
-
To this mixture, add a solution of 2-chloroaniline (1.2 equivalents) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-(Adamantan-1-yl)-2-chloroaniline.
Step 2: Formation of the Hydrochloride Salt
The purified 4-(Adamantan-1-yl)-2-chloroaniline can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol: Preparation of 4-(Adamantan-1-yl)-2-chloroaniline Hydrochloride
Materials:
-
4-(Adamantan-1-yl)-2-chloroaniline
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid solution in diethyl ether (e.g., 2 M)
Procedure:
-
Dissolve the purified 4-(Adamantan-1-yl)-2-chloroaniline in a minimal amount of anhydrous diethyl ether.
-
To this stirred solution, add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride.
Synthesis Workflow Diagram:
Caption: Proposed two-step synthesis of the target compound.
Safety and Handling
Specific toxicological data for 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride are not available. Therefore, handling precautions should be based on the potential hazards of its structural components: chloroanilines and adamantane derivatives. Chloroanilines are known to be toxic and can be absorbed through the skin.[14] Aniline and its derivatives are also suspected carcinogens.[15]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves may be suitable for short-term use, but it is advisable to consult the glove manufacturer's compatibility charts).[16]
-
Ventilation: All handling of this compound, particularly in solid form or as a solution, should be conducted in a well-ventilated chemical fume hood.[16]
-
Exposure Routes: Avoid inhalation of dust, and prevent contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. In all cases of exposure, seek immediate medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Potential Research Applications
The unique combination of the adamantane and chloroaniline moieties suggests several promising avenues for research and development, particularly in the field of medicinal chemistry.
Potential Therapeutic Areas:
-
Anticancer Agents: The lipophilicity of the adamantane group could enhance the ability of the molecule to penetrate cancer cell membranes. The chloroaniline core can be further functionalized to introduce pharmacophores that target specific oncogenic pathways.[1]
-
Antiviral and Antibacterial Agents: Adamantane derivatives have a history of use as antiviral drugs.[1] The chloroaniline scaffold could be elaborated to create novel compounds with activity against a range of pathogens.
-
Kinase Inhibitors: The aniline nitrogen can serve as a key hydrogen bond donor in the hinge region of many protein kinases. The adamantyl group can occupy hydrophobic pockets in the ATP-binding site, potentially leading to potent and selective kinase inhibitors.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the adamantane group is often beneficial for compounds targeting the CNS, as it can facilitate crossing the blood-brain barrier.[17]
Workflow for Investigating Biological Activity:
Caption: A typical workflow for drug discovery research.
Conclusion
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride is a compound with significant untapped potential. While direct experimental data is currently limited, this guide provides a solid foundation for researchers by proposing a viable synthetic route and offering insights into its likely properties, handling requirements, and promising areas of application. The unique structural features of this molecule make it an attractive starting point for the design and synthesis of novel therapeutic agents and advanced materials. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential in various scientific disciplines.
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